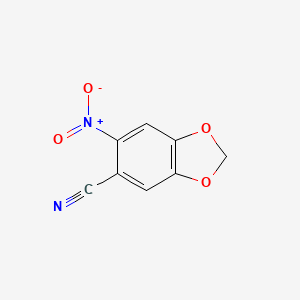

6-Nitro-1,3-benzodioxole-5-carbonitrile

Description

Contextual Significance of Benzodioxole Core Structures in Synthetic Chemistry and Materials Science

The 1,3-benzodioxole (B145889) moiety, also known as the methylenedioxyphenyl group, is a prominent structural motif found in a vast array of natural and synthetic compounds. wikipedia.orgchemicalbook.com In synthetic chemistry, the benzodioxole ring serves as a crucial building block and intermediate for the preparation of more complex molecules. chemicalbook.com Its synthesis is often achieved through the reaction of catechol with a dihalomethane. wikipedia.org The electron-rich nature of the aromatic ring, due to the two oxygen atoms, facilitates electrophilic substitution reactions, making it a versatile scaffold for further functionalization. chemicalbook.com

The significance of the benzodioxole core extends prominently into medicinal chemistry, where it is a key component of numerous bioactive molecules. ontosight.ai Derivatives of 1,3-benzodioxole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. ontosight.ainih.gov This biological activity is often attributed to the ability of the benzodioxole moiety to interact with various biological targets. For instance, some benzodioxole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain. nih.gov

In the realm of materials science, the benzodioxole structure is being explored for its potential applications. For example, benzodioxinones, which are related structures, have been utilized in polymer chemistry as precursors to generate reactive ketenes for the synthesis of telechelic polymers and block copolymers. nih.gov These polymers with reactive end-groups are valuable in the creation of advanced materials with tailored properties.

Overview of Nitrile and Nitro Functionalities in Organic Synthesis

The chemical character of 6-Nitro-1,3-benzodioxole-5-carbonitrile is significantly influenced by the presence of its nitrile and nitro functionalities. Both groups are powerful tools in the arsenal (B13267) of organic synthesis due to their unique reactivity.

The nitrile group (-C≡N) is a versatile functional group in organic chemistry. Its carbon-nitrogen triple bond provides a site for various chemical transformations. Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. evitachem.com They can also be reduced to primary amines using reducing agents like hydrogen gas with a palladium catalyst. evitachem.com Furthermore, the carbon atom of the nitrile group is electrophilic and can undergo nucleophilic addition reactions.

The nitro group (-NO₂) is a strong electron-withdrawing group, a property that profoundly impacts the reactivity of the molecule to which it is attached. In aromatic systems, the nitro group deactivates the ring towards electrophilic substitution. A key reaction of the nitro group is its reduction to an amino group (-NH₂), which is a fundamental transformation in the synthesis of anilines and other nitrogen-containing compounds. This transformation can be achieved using various reducing agents. The presence of the nitro group can also activate adjacent positions on an aromatic ring for nucleophilic aromatic substitution.

Academic Research Landscape for this compound and its Analogues

The academic research landscape for this compound itself is specific, with its potential applications primarily suggested in pharmaceutical and agricultural chemistry. evitachem.com It is considered a potential lead compound for the development of anticancer drugs, with studies indicating that it may induce apoptosis in cancer cells through interaction with tubulin. evitachem.com Its derivatives are also being explored as potential herbicides or plant growth regulators. evitachem.com

Research on analogues of this compound provides a broader view of the scientific interest in this class of compounds. For instance, Methyl 6-nitro-1,3-benzodioxole-5-carboxylate , a closely related compound where the nitrile group is replaced by a methyl ester, has been investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

Another studied analogue is 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile . nih.gov This compound, synthesized from 6-nitrobenzo[d] ontosight.ainih.govdioxole-5-carbaldehyde and malononitrile (B47326), has been characterized structurally. nih.gov The study of such analogues contributes to a deeper understanding of the structure-activity relationships of nitro-substituted benzodioxole derivatives.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1,3-benzodioxole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c9-3-5-1-7-8(14-4-13-7)2-6(5)10(11)12/h1-2H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGWPNXSSADQKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Nitro 1,3 Benzodioxole 5 Carbonitrile and Its Precursors

Direct Synthesis Routes to 6-Nitro-1,3-benzodioxole-5-carbonitrile

Direct synthetic routes to this compound focus on the introduction of the nitrile functional group onto a pre-existing 6-nitro-1,3-benzodioxole core. These methods primarily involve the transformation of aldehydes or carboxylic acids, or through cross-coupling reactions.

Conversion of Corresponding Aldehydes or Carboxylic Acids to Nitriles

The transformation of a carbonyl group from an aldehyde or a carboxylic acid into a nitrile is a fundamental strategy for the synthesis of this compound.

One established pathway involves the conversion of the precursor, 6-Nitro-1,3-benzodioxole-5-carboxylic acid. This method proceeds by first activating the carboxylic acid, typically by converting it into an acyl chloride using a reagent such as thionyl chloride (SOCl₂). The resulting acyl chloride is then subjected to a Rosenmund-von Braun reaction, where treatment with a cyanide source, commonly copper(I) cyanide (CuCN), yields the desired this compound.

Alternatively, the corresponding aldehyde, 6-Nitro-1,3-benzodioxole-5-carbaldehyde, can serve as the starting material. The direct conversion of aldehydes to nitriles can be accomplished under mild conditions. A common laboratory method involves a two-step, one-pot reaction where the aldehyde is first converted to an aldoxime by reaction with hydroxylamine, followed by dehydration using various reagents like acetic anhydride, orthoformates, or specific catalysts to afford the nitrile.

Other Established Synthetic Pathways

Beyond the conversion of carbonyl compounds, other pathways provide effective means to synthesize this compound.

A significant method is the palladium-catalyzed cyanation of a halogenated precursor. chemdict.com This approach utilizes 5-bromo-6-nitro-1,3-benzodioxole (B1270917) as the starting material. In this reaction, a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], facilitates a cross-coupling reaction with a cyanide source. chemdict.com Reagents like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are commonly employed, achieving moderate yields of 50–65%. chemdict.com This method is advantageous as it often proceeds under milder conditions than traditional cyanation methods, though it requires the use of an expensive catalyst and stringent anhydrous conditions. chemdict.com

A more general, multi-step approach begins with the nitration of the basic 1,3-benzodioxole (B145889) structure. chemdict.com This initial step introduces the nitro group, typically at the 5-position, to form 5-nitro-1,3-benzodioxole (B1580859). Subsequent steps would then be required to introduce the carbonitrile group at the adjacent position, which can be a complex process involving halogenation and then cyanation. To improve efficiency, microwave-assisted nitration protocols have been developed, which can dramatically reduce reaction times from hours to minutes and increase yields. chemdict.com

Synthesis of Key Intermediates

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors. The primary intermediates are 6-Nitro-1,3-benzodioxole-5-carbaldehyde and 6-Nitro-1,3-benzodioxole-5-carboxylic acid.

Synthesis of 6-Nitro-1,3-benzodioxole-5-carbaldehyde

The most direct and common method for the synthesis of 6-Nitro-1,3-benzodioxole-5-carbaldehyde, also known as 6-nitropiperonal, is the electrophilic nitration of 1,3-benzodioxole-5-carbaldehyde (piperonal). prepchem.com The benzodioxole ring is activated towards electrophilic substitution, and the formyl group (-CHO) is a meta-directing deactivator. However, the fused dioxole ring's ortho-, para-directing influence dominates, leading to substitution at the position ortho to the formyl group.

A reported high-yield synthesis involves treating piperonal (B3395001) with concentrated nitric acid at room temperature. prepchem.com The reaction is typically rapid, with completion observed within 15 minutes. The product precipitates upon cooling and can be isolated by filtration, followed by washing with a sodium bicarbonate solution to neutralize excess acid, and then water. This procedure has been reported to yield the desired product in 95% yield. prepchem.com

Synthesis of 6-Nitro-1,3-benzodioxole-5-carboxylic Acid

6-Nitro-1,3-benzodioxole-5-carboxylic acid can be prepared through several routes, primarily involving the nitration of the corresponding carboxylic acid or the oxidation of the aldehyde intermediate.

One logical pathway is the direct nitration of 1,3-benzodioxole-5-carboxylic acid (piperonylic acid). Similar to the nitration of piperonal, the reaction involves treating piperonylic acid with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The electron-donating benzodioxole ring system directs the incoming nitro group to the 6-position.

Alternatively, the carboxylic acid can be synthesized by the oxidation of 6-Nitro-1,3-benzodioxole-5-carbaldehyde. Aromatic aldehydes are readily oxidized to their corresponding carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder options like hydrogen peroxide. This route is particularly useful if the aldehyde is already available.

A third, less direct route mentioned in the literature involves the oxidation of 5-methyl-6-nitrobenzodioxole. chemdict.com

Formation of Other Precursors and Building Blocks

The synthesis of this compound and its primary intermediates relies on the availability of other fundamental building blocks.

5-Nitro-1,3-benzodioxole : This compound is a precursor for pathways where the C5 substituent is introduced after nitration. It is synthesized by the direct nitration of 1,3-benzodioxole. A typical procedure involves dissolving 1,3-benzodioxole in glacial acetic acid and adding a solution of nitric acid in glacial acetic acid dropwise while maintaining a controlled temperature (15–25°C). researchgate.net The reaction mixture is stirred overnight, and the product crystallizes out of solution, affording yields of over 90%. researchgate.net

6-Bromo-1,3-benzodioxole-5-carboxaldehyde (6-Bromopiperonal) : This is a crucial intermediate for certain synthetic strategies. It can be prepared through the direct bromination of 1,3-benzodioxole-5-carboxaldehyde (piperonal).

5-Bromo-6-nitro-1,3-benzodioxole : This is the key substrate for the palladium-catalyzed cyanation route described in section 2.1.2. Its synthesis can be envisioned through the nitration of 5-bromo-1,3-benzodioxole or, more likely, the nitration of 6-bromo-1,3-benzodioxole-5-carboxaldehyde followed by a subsequent transformation of the aldehyde group if necessary, although direct synthesis methods are not detailed in the provided search results.

Advanced Synthetic Strategies and Green Chemistry Approaches

The synthesis of this compound and its precursors has evolved beyond traditional methods, with a growing emphasis on advanced strategies that increase efficiency and align with the principles of green chemistry. These modern approaches aim to reduce reaction times, improve yields, minimize waste, and avoid the use of hazardous materials. Key advancements include the adoption of microwave-assisted synthesis and the development of novel, environmentally benign catalytic systems.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a significant advancement in the synthesis of 1,3-benzodioxole derivatives, offering substantial improvements over conventional heating methods. evitachem.comtandfonline.comresearchgate.nettandfonline.com This technique drastically shortens reaction times, often from hours to minutes, while simultaneously increasing product yields. evitachem.comtandfonline.com

For instance, the conventional nitration of 1,3-benzodioxole, a critical step in forming the nitro-substituted precursor, can require prolonged heating for 6 to 24 hours. evitachem.com In contrast, microwave-assisted nitration (400–500 W) in the presence of a p-toluenesulfonic acid catalyst can be completed in just 15–30 minutes, achieving an 85% yield of the 6-nitro derivative with minimal formation of dinitro byproducts (<5%). evitachem.com

The following table summarizes the comparison between conventional and microwave-assisted synthesis for key reaction steps.

| Reaction | Method | Catalyst/Solvent | Reaction Time | Yield | Reference |

| Nitration of 1,3-benzodioxole | Conventional | Concentrated Nitric/Sulfuric Acid | 12 hours | Not specified | evitachem.com |

| Nitration of 1,3-benzodioxole | Microwave-Assisted | p-toluenesulfonic acid / Toluene | 15-30 minutes | 85% | evitachem.com |

| Synthesis of 2-phenyl-1,3-benzodioxole | Conventional | Montmorillonite KSF or K-10 / Benzene (B151609) or Toluene | Long reaction times | Not specified | tandfonline.com |

| Synthesis of 2-phenyl-1,3-benzodioxole | Microwave-Assisted | Polyphosphoric Acid | 30-120 seconds | 60-85% | tandfonline.com |

Green Chemistry Approaches and Novel Catalytic Systems

Beyond microwave assistance, the field is exploring other green chemistry principles for the synthesis of benzodioxole derivatives. These strategies focus on the use of reusable catalysts and environmentally friendly reaction media to create more sustainable synthetic pathways.

One such approach involves the use of heterogeneous catalysts, which can be easily recovered and reused, thereby minimizing waste. For example, HY Zeolite has been investigated as a catalyst for the acetalization of aldehydes with catechol to form the benzodioxole ring. researchgate.net While effective, this method can have drawbacks such as long reaction times and the need for continuous water removal. tandfonline.com

More recent developments focus on creating sustainable and eco-friendly protocols using novel catalysts. For instance, zinc-based heterogeneous catalysts, specifically sonochemically prepared CTAB-stabilized ZnO nanorods, have been used for the synthesis of 1,2,3-triazoles in water. rsc.org This type of water-driven, copper-free protocol, which avoids bases and reducing agents, exemplifies a modern green chemistry approach. rsc.org While not directly applied to this compound, these catalytic systems showcase the potential for developing cleaner routes for related heterocyclic compounds.

Advanced palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another sophisticated strategy for modifying the 1,3-benzodioxole scaffold. worldresearchersassociations.com This reaction is used to form new carbon-carbon bonds by coupling an organoboron compound with a halide. Researchers have successfully used this method to synthesize a variety of 1,3-benzodioxole derivatives in good yields (33-89%) by starting with (6-bromobenzo[d] evitachem.comresearchgate.netdioxol-5-yl)methanol and coupling it with various boronic acids in the presence of a palladium catalyst like PdCl2(PPh3)2. worldresearchersassociations.com This powerful technique allows for the introduction of diverse functional groups onto the benzodioxole core, enabling the synthesis of complex molecules.

These advanced methods highlight a clear trend towards more efficient, controlled, and environmentally responsible synthesis in the production of this compound and its precursors.

Chemical Reactivity and Derivatization of 6 Nitro 1,3 Benzodioxole 5 Carbonitrile

Transformations Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo various transformations, including reduction, hydrolysis, and cycloaddition reactions. These reactions provide pathways to amines, carboxylic acids, and heterocyclic systems, respectively.

Reduction Reactions to Amines

The reduction of the nitrile group in 6-Nitro-1,3-benzodioxole-5-carbonitrile to a primary amine (an aminomethyl group) is a significant transformation. However, this reaction requires careful selection of reagents to avoid the simultaneous reduction of the nitro group. calvin.edu Generally, nitriles can be reduced using several methods, including catalytic hydrogenation and chemical hydrides. organic-chemistry.org

Catalytic hydrogenation typically employs hydrogen gas (H₂) with a metal catalyst such as Raney nickel, palladium, or platinum. tcichemicals.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are also highly effective for converting nitriles to primary amines. libretexts.org Given the presence of the easily reducible nitro group on the aromatic ring, achieving selectivity is paramount. Research on similar nitrobenzonitrile structures has shown that selective reduction of the nitrile can be accomplished using borane (B79455) complexes or a combination of sodium borohydride (B1222165) and a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), under aprotic conditions. calvin.edu These conditions are designed to favor the reduction of the nitrile over the nitro group.

Table 1: General Methods for Nitrile Reduction

| Reagent/Catalyst | Conditions | Product | Selectivity Considerations |

| H₂ / Raney Ni, Pd/C, or PtO₂ | High pressure, elevated temperature | Primary Amine | May also reduce the nitro group |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF), followed by aqueous workup | Primary Amine | Will also reduce the nitro group |

| Sodium Borohydride (NaBH₄) / BF₃·OEt₂ | Aprotic solvent (e.g., 2-MeTHF) | Primary Amine | Can be selective for the nitrile group calvin.edu |

| Diisopropylaminoborane / cat. LiBH₄ | THF, 25°C to reflux | Primary Amine | Effective for nitriles with electron-withdrawing groups nih.gov |

Hydrolysis and Other Nucleophilic Additions

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. evitachem.comlibretexts.org The reaction proceeds through an amide intermediate, and under certain controlled conditions, the reaction can be stopped at the amide stage. lumenlearning.comstackexchange.com

Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uk The nitrile is first protonated, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. The reaction proceeds to form a primary amide, which is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukchemistrysteps.com

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion directly attacks the electrophilic carbon of the nitrile. This process initially forms the salt of a carboxylic acid and ammonia (B1221849) gas. libretexts.orgchemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified in a separate step. libretexts.org

Beyond hydrolysis, the electrophilic carbon of the nitrile is susceptible to attack by other nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), can add to the nitrile to form an intermediate imine anion. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone, providing a valuable method for carbon-carbon bond formation. libretexts.org

Cycloaddition Reactions

While nitriles themselves are not typically used in cycloaddition reactions, they can be readily converted into nitrile oxides, which are highly useful 1,3-dipoles. beilstein-journals.org Nitrile oxides participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. nih.gov This reaction is a powerful tool for constructing five-membered heterocyclic rings. beilstein-journals.org

The conversion of this compound to the corresponding nitrile oxide would first involve hydrolysis to the aldoxime, followed by oxidation. This nitrile oxide derivative could then react with an alkene to yield a 2-isoxazoline ring or with an alkyne to produce a stable, aromatic isoxazole (B147169) ring. youtube.comnih.gov

Reactions of the Nitro Group

The aromatic nitro group is strongly electron-withdrawing, which defines its reactivity. It can be reduced to an amino group or act as a powerful directing group in aromatic substitution reactions.

Reduction to Amino Derivatives

The reduction of the nitro group to a primary amine is one of the most important reactions for aromatic nitro compounds. For a molecule like this compound, the key is to perform this reduction without affecting the nitrile group.

Several methods are available for the selective reduction of an aromatic nitro group in the presence of other reducible functionalities. rsc.org Catalytic transfer hydrogenation using reagents like ammonium formate (B1220265) with a palladium on carbon (Pd/C) catalyst can be effective, though its efficiency may vary depending on the substrate. mdpi.com Chemical reduction methods are often more reliable for this specific transformation. Tin(II) chloride (SnCl₂) in the presence of hydrochloric acid is a classic reagent for this purpose. stackexchange.com A particularly effective method for substrates containing sensitive groups like nitriles is the use of stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (B145695) or ethyl acetate, which readily reduces the nitro group while leaving the cyano group untouched. stackexchange.com Other systems, such as zinc or magnesium powder with hydrazine (B178648) glyoxylate, have also been developed for the rapid and selective reduction of aromatic nitro groups.

Table 2: Methods for Selective Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Product | Selectivity Considerations |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, heat | Amino Derivative | Highly selective for the nitro group; does not affect nitriles stackexchange.com |

| Fe / HCl or Acetic Acid | Heat | Amino Derivative | Classic method, generally effective |

| H₂ / Pt/C | Low H₂ pressure | Amino Derivative | Can be selective over nitrile reduction, which is more sensitive to Pd/C stackexchange.com |

| Zn or Mg / Hydrazine Glyoxylate | Room temperature | Amino Derivative | Selective for nitro groups in the presence of nitriles and other reducible groups |

Nitro Group as a Directing Group in Aromatic Substitutions

The nitro group is a powerful modulator of the reactivity of the aromatic ring. Its strong electron-withdrawing nature has opposing effects on electrophilic versus nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution (EAS) , the nitro group is strongly deactivating and a meta-director. msu.edu This means it makes the aromatic ring much less reactive towards electrophiles and directs any incoming electrophile to the position meta to itself. In this compound, both the nitro group (at C6) and the nitrile group (at C5) are deactivating. Further electrophilic substitution would be extremely difficult. If forced, the reaction would likely be directed to the C7 position, which is meta to the nitro group.

Conversely, in nucleophilic aromatic substitution (NAS) , the nitro group is a strong activating group. libretexts.orgopenstax.org It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the leaving group. libretexts.orgopenstax.org In this molecule, the nitro group at C6 is ortho to the nitrile group at C5. This electronic arrangement strongly activates the C5 position for nucleophilic attack, potentially allowing for the displacement of the nitrile group by a strong nucleophile. The nitro group also activates the C7 position (ortho) for nucleophilic attack if a suitable leaving group were present at that position. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzodioxole Ring

The response of the aromatic core of this compound to substitution reactions is dichotomous, heavily influenced by whether the attacking species is an electrophile or a nucleophile.

Electrophilic Aromatic Substitution (EAS)

The unsubstituted 1,3-benzodioxole (B145889) ring is generally considered electron-rich due to the electron-donating effect of the two oxygen atoms, which activates it towards electrophilic attack. evitachem.comchemicalbook.com However, in the case of this compound, the presence of the nitro and cyano substituents dramatically alters this reactivity. Both -NO₂ and -CN are strong electron-withdrawing groups that significantly deactivate the benzene (B151609) ring towards electrophilic aromatic substitution. msu.edu This deactivation occurs because these groups pull electron density from the π-system of the ring, making it less attractive to electron-deficient electrophiles. Consequently, further electrophilic substitution on this compound, such as additional nitration or halogenation, would require exceptionally harsh reaction conditions and is generally not a favored pathway.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electronic properties that hinder electrophilic substitution strongly promote nucleophilic aromatic substitution (SNAr). The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com For this stabilization to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. youtube.com

In this compound, the nitro group at position 6 and the cyano group at position 5 create a highly electron-deficient (electrophilic) aromatic ring. youtube.com While the molecule itself does not have a typical leaving group like a halide, its structure is primed for SNAr reactions if a leaving group were present at the ortho (position 7) or para (position 4) positions relative to the nitro group. The nitro group would effectively stabilize the intermediate carbanion through resonance, making such a derivative highly reactive towards nucleophiles. youtube.com Furthermore, some studies suggest that the carbonitrile group itself can participate in nucleophilic substitution reactions with various nucleophiles, such as alkoxides. evitachem.com

| Reaction Type | Effect of -NO₂ and -CN Groups | Reactivity of the Benzodioxole Ring | Governing Factor |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Strong Deactivation | Low | Electron-withdrawing nature of substituents reduces the ring's nucleophilicity. |

| Nucleophilic Aromatic Substitution (SNAr) | Strong Activation | High (with a suitable leaving group) | Substituents stabilize the intermediate negative charge (Meisenheimer complex). wikipedia.org |

Functionalization at Other Positions of the 1,3-Benzodioxole System

Functionalization of this compound primarily involves the chemical modification of its existing nitro and carbonitrile groups. These reactions provide pathways to a variety of derivatives with different chemical properties.

Reactions Involving the Nitro Group

The nitro group is a versatile functional handle, with its reduction to an amino group being one of the most significant transformations. This conversion fundamentally changes the electronic properties of the molecule, as the resulting amino group is a strong electron-donating group.

Reduction to Amine: The nitro group at position 6 can be readily reduced to form 6-amino-1,3-benzodioxole-5-carbonitrile. This is typically achieved using standard reducing agents, such as hydrogen gas in the presence of a palladium catalyst (H₂/Pd) or with tin(II) chloride (SnCl₂). evitachem.com This transformation yields an aromatic amine, a key precursor for the synthesis of amides, diazonium salts, and other nitrogen-containing heterocycles.

Reactions Involving the Carbonitrile Group

The carbonitrile (cyano) group also offers several avenues for derivatization, allowing for its conversion into other important functional groups.

Hydrolysis: Under acidic or basic conditions, the carbonitrile group can be hydrolyzed. evitachem.com Complete hydrolysis yields a carboxylic acid (6-nitro-1,3-benzodioxole-5-carboxylic acid), while partial hydrolysis under controlled conditions can produce a carboxamide (6-nitro-1,3-benzodioxole-5-carboxamide).

Derivatization from Aldehyd Precursors: The synthetic versatility of the 5-position is highlighted by related preparations where derivatives are formed from a corresponding aldehyde. For instance, 6-nitrobenzo[d] evitachem.comwikipedia.orgdioxole-5-carbaldehyde can be reacted with active methylene (B1212753) compounds like malononitrile (B47326) or methyl 2-cyanoacetate in Knoevenagel condensation reactions to yield complex unsaturated products. nih.govnih.gov This demonstrates the utility of the 5-position as a key site for building molecular complexity.

| Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group | Reference |

|---|---|---|---|---|

| Nitro (-NO₂) | Reduction | H₂/Pd on Carbon or SnCl₂ | Amine (-NH₂) | evitachem.com |

| Carbonitrile (-CN) | Hydrolysis (complete) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | evitachem.com |

| Carbonitrile (-CN) | Hydrolysis (partial) | Controlled acid or base | Carboxamide (-CONH₂) | evitachem.com |

| Related Aldehyde (-CHO) | Knoevenagel Condensation | Malononitrile, Pyrrolidine, DCM | ((Benzodioxol-5-yl)methylene)malononitrile | nih.gov |

| Related Aldehyde (-CHO) | Knoevenagel Condensation | Methyl 2-cyanoacetate, Pyrrolidine, DCM | Methyl (E)-2-cyano-3-(benzodioxol-5-yl)acrylate | nih.gov |

*Reactions shown for the related 6-nitro-1,3-benzodioxole-5-carbaldehyde to illustrate the reactivity at the 5-position.

Spectroscopic and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

The proton NMR (¹H NMR) spectrum of 6-Nitro-1,3-benzodioxole-5-carbonitrile is anticipated to be relatively simple, exhibiting distinct signals for the aromatic and methylene (B1212753) protons. The presence of strong electron-withdrawing groups, the nitro (NO₂) and cyano (CN) groups, will significantly influence the chemical shifts of the aromatic protons, causing them to resonate at lower fields (higher ppm values).

The benzodioxole ring system contains two aromatic protons and a methylene group (OCH₂O). The aromatic protons, being ortho to the nitro and cyano groups, are expected to appear as distinct singlets due to the lack of adjacent protons for spin-spin coupling. The methylene protons of the dioxole ring are chemically equivalent and will therefore appear as a single sharp peak.

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.5 - 8.0 | s |

| H-7 | 7.3 - 7.8 | s |

| -OCH₂O- | 6.1 - 6.3 | s |

Note: The exact chemical shifts are dependent on the solvent used for analysis.

The carbon atoms directly attached to the electron-withdrawing nitro and cyano groups, as well as the oxygen atoms of the dioxole ring, will be deshielded and appear at higher chemical shifts. The carbon of the cyano group will have a characteristic chemical shift in the 115-120 ppm range. The quaternary carbons of the aromatic ring will also be identifiable.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-CN | 115 - 120 |

| C-NO₂ | 145 - 155 |

| Aromatic C-H | 105 - 115 |

| Aromatic Quaternary C | 130 - 150 |

| -OCH₂O- | 102 - 105 |

In cases of more complex molecules or for unambiguous assignment of signals, two-dimensional (2D) NMR techniques are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra. Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range couplings between protons and carbons (typically 2-3 bonds), providing crucial connectivity information and confirming the substitution pattern on the benzodioxole ring. For a molecule with the expected simplicity of this compound, 1D NMR is likely sufficient for structural confirmation, but 2D NMR would provide definitive proof of the structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₈H₄N₂O₄), the expected exact mass would be approximately 192.0171 g/mol . The observation of a molecular ion peak with this high degree of accuracy in an HRMS spectrum would provide strong evidence for the compound's molecular formula.

Expected HRMS Data:

| Molecular Formula | Calculated Exact Mass (m/z) |

| C₈H₄N₂O₄ | 192.0171 |

The fragmentation of nitroaromatic compounds in mass spectrometry often involves the loss of the nitro group (NO₂) as either a radical (·NO₂) or a neutral molecule (HNO₂). The loss of carbon monoxide (CO) from the benzodioxole ring is also a common fragmentation pathway for this class of compounds.

Plausible Fragmentation Pathways:

Loss of NO₂: [M - NO₂]⁺

Loss of CN: [M - CN]⁺

Loss of CO: [M - CO]⁺

Sequential losses: e.g., [M - NO₂ - CO]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, cyano, and benzodioxole moieties.

Based on data from the closely related compound 5-Nitro-1,3-benzodioxole (B1580859), the following characteristic peaks can be anticipated :

Expected IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Stretching |

| -C≡N (Nitrile) | 2240 - 2220 | Stretching |

| -NO₂ (Nitro) | 1550 - 1500 and 1360 - 1300 | Asymmetric and Symmetric Stretching |

| Aromatic C=C | 1620 - 1580 | Stretching |

| C-O-C (Ether) | 1270 - 1200 and 1050 - 1000 | Asymmetric and Symmetric Stretching |

| Methylene C-H | 2950 - 2850 | Stretching |

The presence of strong absorption bands in these regions would provide clear evidence for the key functional groups within the this compound structure.

X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using powerful techniques like X-ray crystallography and electron diffraction. These methods are indispensable for establishing unambiguous molecular structures, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is a primary technique for determining the detailed atomic and molecular structure of a crystalline compound. uol.de By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can calculate the precise coordinates of each atom in the unit cell, yielding definitive information on molecular geometry and packing. uol.de

While specific crystallographic data for this compound is not extensively detailed in publicly available literature, analysis of a closely related derivative, 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile , provides significant insight into the structural characteristics of the 6-nitro-1,3-benzodioxole framework. nih.gov

In a study of this derivative, the compound was found to crystallize in the triclinic system. nih.gov A key structural feature observed is the non-planarity of the nitro group relative to the benzodioxole ring system. The nitro group is rotated out of the plane of the adjacent aryl ring by approximately 29.91°. nih.govnih.gov The 1,3-benzodioxole (B145889) ring itself is nearly planar, and the five-membered dioxolene ring adopts an envelope conformation. nih.govnih.gov The crystal structure is stabilized by intermolecular C-H⋯O interactions. nih.gov

Crystallographic Data for 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₅N₃O₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0953 (2) |

| b (Å) | 8.8847 (3) |

| c (Å) | 9.2212 (3) |

| α (°) | 84.470 (2) |

| β (°) | 67.634 (2) |

| γ (°) | 78.874 (2) |

| Volume (ų) | 527.30 (3) |

This data pertains to a derivative and is presented to illustrate the structural features of the core 6-nitro-1,3-benzodioxole moiety. nih.gov

Micro-Electron Diffraction (MicroED)

Micro-Electron Diffraction (MicroED) is an emerging cryogenic electron microscopy (cryo-EM) technique used for determining the structures of chemical compounds and proteins from micro- and nanosized 3D crystals. nih.gov This method is particularly advantageous when crystals are too small for conventional X-ray diffraction, often requiring samples one-billionth the size of those needed for X-ray crystallography. nih.gov In a MicroED experiment, an electron beam is used to obtain diffraction data from a continuously rotating crystal, and this data can be processed using standard crystallographic software to generate high-resolution 3D models. nih.gov

Currently, there are no specific published studies utilizing MicroED for the structural determination of this compound. However, the technique represents a powerful and viable option for its analysis, particularly in cases where obtaining large, high-quality single crystals suitable for X-ray diffraction proves challenging.

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

UV-Vis absorption and fluorescence spectroscopy are key methods for investigating the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. msu.edu Fluorescence spectroscopy measures the light emitted when an excited electron returns to its ground state, providing information about the molecule's excited states and relaxation pathways. semanticscholar.org

For this compound, the aromatic benzodioxole ring system, conjugated with the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, is expected to give rise to characteristic absorption bands in the UV region. These absorptions are typically due to π → π* electronic transitions within the conjugated system. The specific wavelengths (λmax) and intensities of these absorptions would provide insight into the molecule's electronic structure.

While specific experimental UV-Vis and fluorescence spectra for this compound are not detailed in the surveyed literature, the general characteristics of benzodioxole derivatives suggest that it would exhibit distinct electronic transitions. orientjchem.org The presence of the nitro group, a known fluorescence quencher, may influence the compound's emissive properties. Detailed spectroscopic studies would be required to fully characterize its absorption and fluorescence profile, offering valuable data on its electronic behavior.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of organic molecules. For benzodioxole derivatives, DFT methods are frequently employed to analyze frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of HOMO and LUMO and their resulting energy gap (ΔE) are critical indicators of a molecule's reactivity and kinetic stability. A smaller energy gap generally signifies higher reactivity. In the case of 6-nitro-1,3-benzodioxole-5-carbonitrile, the presence of two strong electron-withdrawing groups, the nitro (-NO₂) and cyano (-CN) groups, is expected to significantly lower the LUMO energy level. This would result in a relatively small HOMO-LUMO gap, suggesting a high propensity for accepting electrons and thus, high reactivity.

Studies on other complex organic molecules incorporating electron-withdrawing nitro groups have confirmed that such substitutions effectively reduce the energy gap. nih.gov This tuning of the electronic properties is fundamental to designing molecules for specific applications, such as in nonlinear optics or pharmaceuticals. The distribution of electron density in the HOMO and LUMO also reveals likely sites for electrophilic and nucleophilic attack, respectively. For this molecule, the HOMO is likely concentrated on the electron-rich benzodioxole ring system, while the LUMO would be predominantly located over the nitro and cyano-substituted parts of the aromatic ring.

Molecular Modeling and Dynamics Simulations

Molecular docking, a key molecular modeling technique, is often used to predict the binding orientation and affinity of a small molecule to a protein target. Given that this compound has been identified as a potential anticancer agent that may interact with tubulin, MD simulations could be used to explore the stability of the molecule-protein complex over time. evitachem.com Such simulations could reveal key hydrogen bonds and other intermolecular interactions that stabilize the binding, providing a dynamic picture that complements the static view from docking.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are instrumental in predicting spectroscopic parameters, which aids in the interpretation of experimental data. DFT calculations are widely used to compute vibrational frequencies for infrared (IR) and Raman spectra.

A study on the related compound 5-nitro-1,3-benzodioxole (B1580859) demonstrated the utility of this approach. scispace.comorientjchem.org In that research, the vibrational wavenumbers were calculated using DFT with the B3LYP functional. The theoretical frequencies were then scaled to correct for anharmonicity and computational approximations, showing good agreement with experimental FTIR and FT-Raman spectra. scispace.com This correlative method allows for precise assignment of vibrational modes. For this compound, similar calculations would predict characteristic vibrational modes, including the symmetric and asymmetric stretching of the nitro group, the stretching of the nitrile C≡N bond, and the C-O-C stretching modes of the dioxole ring.

Below is a representative table of calculated and experimental vibrational frequencies for the related 5-nitro-1,3-benzodioxole, illustrating the typical data generated in such studies.

| Assignment | FTIR (cm⁻¹) Experimental | FT-Raman (cm⁻¹) Experimental | DFT/B3LYP (cm⁻¹) Calculated |

|---|---|---|---|

| ν(C=C) | 1632 | 1620 | 1619 |

| ν(C=C) | 1551 | - | 1563 |

| νₐₛ(NO₂) | 1516 | - | 1515 |

| δ(CH₂) scissoring | 1489 | - | 1474 |

| νₛ(NO₂) | 1345 | 1333 | 1336 |

| ν(C-O-C) | 1036 | 1028 | 1027 |

Data derived from a study on 5-nitro-1,3-benzodioxole. scispace.comorientjchem.org

Analysis of Molecular Geometry and Conformational Preferences

The geometry and conformational preferences of benzodioxole derivatives are subjects of significant interest. The 1,3-benzodioxole (B145889) scaffold features a five-membered dioxole ring fused to a benzene (B151609) ring. This dioxole ring is generally non-planar. scispace.comorientjchem.org For the parent 1,3-benzodioxole, the methylenedioxy bridge adopts a puckered conformation. evitachem.com

X-ray crystallography data from a closely related molecule, 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile, shows that the dioxole ring adopts an envelope conformation. nih.gov In that structure, the nitro group is significantly twisted out of the plane of the aromatic ring, with a dihedral angle of approximately 29.8°. nih.gov A similar non-planar arrangement of the nitro group relative to the aromatic ring is anticipated for this compound to minimize steric hindrance.

| Geometric Parameter | Observed Value | Compound |

|---|---|---|

| Dioxole Ring Conformation | Envelope | 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile |

| Nitro Group Dihedral Angle | 29.76° | 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile |

| Ring Puckering Effect | Reduced due to -CN and -NO₂ groups | This compound |

Geometric parameters based on data for the title compound and a closely related structure. evitachem.comnih.gov

Studies on Non-Linear Optical (NLO) Properties and Other Physicochemical Aspects

Molecules with significant intramolecular charge transfer (ICT) characteristics are often candidates for non-linear optical (NLO) materials. The structure of this compound, featuring an electron-donating benzodioxole moiety and powerful electron-accepting nitro and cyano groups, creates a strong "push-pull" system conducive to ICT. This makes it a molecule of interest for NLO properties.

Theoretical calculations, often using DFT with functionals like CAM-B3LYP, are essential for predicting NLO behavior. nih.gov These computations can determine key parameters such as the dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response. Studies on various organic compounds show that introducing strong electron-withdrawing groups like -CN and -NO₂ significantly enhances hyperpolarizability. nih.govmdpi.com

For example, computational analysis of a quinoline-1,3-benzodioxole chalcone (B49325) showed that the 1,3-benzodioxole fragment acted as the primary electron donor, promoting ICT and leading to strong NLO properties. nih.govrsc.org A similar mechanism would be expected for this compound, making it a promising candidate for theoretical and experimental NLO investigation.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Molecules

6-Nitro-1,3-benzodioxole-5-carbonitrile is a versatile intermediate in organic synthesis, primarily due to its reactive nitro and carbonitrile functional groups. evitachem.com These groups allow for a variety of chemical transformations, making the compound a valuable building block for more complex molecules with potential applications in pharmaceuticals and agrochemicals. evitachem.com

The synthetic utility of this compound lies in its ability to undergo several key reactions:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (–NH2) using standard reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride. evitachem.com This transformation is a critical step in the synthesis of various derivatives, as the resulting amino group can be further modified, for instance, through acetylation.

Reactions of the Carbonitrile Group: The carbonitrile (–CN) group can undergo nucleophilic substitution or hydrolysis. evitachem.com Under acidic or basic conditions, it can be hydrolyzed to form a carboxylic acid (–COOH), opening pathways to ester or amide derivatives. evitachem.com

Building Block for Heterocycles: The benzodioxole scaffold is a common feature in many biologically active compounds. researchgate.net By modifying the nitro and carbonitrile groups, this compound serves as a precursor for synthesizing a range of heterocyclic compounds. For example, derivatives can be used to create amino-acyl compounds through condensation reactions with amino acids. researchgate.net Another documented application is the synthesis of malononitrile (B47326) derivatives by reacting a related aldehyde with malononitrile. nih.gov

The strategic placement of the nitro and cyano groups on the benzodioxole ring activates the molecule for these transformations, establishing it as a key starting material for creating diverse and complex molecular architectures.

Development of New Synthetic Methodologies Utilizing this compound

The reactivity of this compound has been harnessed to develop efficient synthetic methodologies. Its functional groups provide handles for constructing larger molecules through various reaction types. evitachem.com The development of these methods often focuses on creating libraries of compounds for biological screening.

Key synthetic transformations involving this intermediate include:

Catalytic Reduction: The selective reduction of the aromatic nitro group is a well-established and crucial transformation. mdpi.com This reaction is often a key step in multi-stage syntheses, converting the nitro compound into an amine, which is a versatile precursor for many pharmaceuticals. nih.gov

Nucleophilic Aromatic Displacement: In some contexts, aromatic nitro groups can be displaced by strong nucleophiles, a reaction that allows for the formation of new carbon-carbon or carbon-heteroatom bonds directly on the aromatic ring. rsc.org

Multi-component Reactions: The derivatives of this compound are suitable for use in multi-component reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. This approach is valuable in medicinal chemistry for rapidly generating diverse molecular scaffolds.

While the synthesis of this compound has been optimized using techniques like microwave irradiation to reduce reaction times and improve yields, its utility is most pronounced in the subsequent reactions that build upon its structure. evitachem.com

| Reaction Type | Reagents/Conditions | Product Functional Group | Significance |

|---|---|---|---|

| Nitro Group Reduction | H2/Pd, SnCl2 | Amine (–NH2) | Creates a key precursor for amides, ureas, and other nitrogen-containing compounds. evitachem.comnih.gov |

| Carbonitrile Hydrolysis | Acidic or basic conditions | Carboxylic Acid (–COOH) | Allows for the synthesis of esters and amides. evitachem.com |

| Nucleophilic Substitution | Nucleophiles (e.g., alkoxides) | Varies based on nucleophile | Enables direct modification of the carbonitrile position. evitachem.com |

| Condensation Reaction | Amino acids, DCC, HOBt | Amino-acyl derivatives | Builds peptide-like structures onto the benzodioxole core. researchgate.net |

Exploration in Materials Science and Organic Electronics

Based on available research, the direct application of this compound in materials science and organic electronics is not extensively documented. The primary focus of research on this compound and its derivatives has been within the realms of organic synthesis for pharmaceutical and agrochemical applications. evitachem.com

Integration into Organic Semiconductors

There is currently no specific information available from the search results detailing the integration of this compound into organic semiconductors. Research in this area appears to be limited or not publicly documented.

Application in Novel Polymer Systems

Similarly, the application of this compound in the development of novel polymer systems is not described in the available literature. The reactive functional groups could potentially be used for monomer synthesis or polymer modification, but this remains a hypothetical application without direct research evidence.

Research into Biological Activities and Mechanism of Action (Excluding Clinical Data)

Derivatives of the 1,3-benzodioxole (B145889) scaffold, including those synthesized from this compound, have been investigated for a range of biological activities. researchgate.net The parent compound itself is considered a lead compound for developing anti-cancer agents due to its ability to induce apoptosis (programmed cell death) in cancer cells. evitachem.com

In Vitro Studies on Enzyme Inhibition or Cellular Pathways

In vitro studies have revealed that this compound and its derivatives can interact with key cellular targets, particularly those involved in cell division and proliferation.

Tubulin Polymerization Inhibition: A primary mechanism of action identified for this class of compounds is the inhibition of tubulin polymerization. evitachem.comnih.gov Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division. mdpi.com By binding to tubulin, these compounds disrupt the formation of microtubules. evitachem.com This interference with microtubule dynamics leads to several downstream effects:

Mitotic Arrest: The disruption of the mitotic spindle halts the cell cycle, typically at the G2/M phase, preventing cancer cells from completing division. nih.govmdpi.com

Induction of Apoptosis: The sustained cell cycle arrest triggers cellular pathways that lead to programmed cell death. evitachem.com

Derivatives of 6-benzyl-1,3-benzodioxole have been shown to be competitive inhibitors of colchicine (B1669291) binding to tubulin, indicating they interact with the colchicine-binding site on the tubulin protein. nih.gov This mechanism is a well-established target for anticancer drugs. mdpi.com

Other Enzyme Systems: While tubulin is a primary target, derivatives of 1,3-benzodioxole have also been explored for their effects on other cellular systems. For example, when conjugated with arsenical precursors, 1,3-benzodioxole derivatives have been shown to inhibit the thioredoxin system, which leads to increased oxidative stress and apoptosis in cancer cells. nih.gov

| Compound Class | Biological Target | Mechanism of Action | Cellular Outcome |

|---|---|---|---|

| This compound & Derivatives | Tubulin | Inhibits polymerization into microtubules by binding at or near the colchicine site. evitachem.comnih.gov | Disruption of mitotic spindle, G2/M cell cycle arrest, induction of apoptosis. evitachem.comnih.gov |

| 1,3-Benzodioxole-Arsenical Conjugates | Thioredoxin Reductase (TrxR) | Inhibition of the thioredoxin system. nih.gov | Induction of oxidative stress, leading to apoptosis. nih.gov |

| Nitro-substituted benzodioxole derivatives | Cyclooxygenase (COX) enzymes | Inhibition of enzyme activity. | Potential anti-inflammatory effects. |

In Vivo Studies in Animal Models for Efficacy and Systemic Effects

Direct in vivo studies focusing specifically on the efficacy and systemic effects of this compound are not extensively reported in publicly available scientific literature. However, research on structurally related benzodioxole derivatives provides valuable insights into the potential biological activities of this class of compounds in animal models. These studies underscore the therapeutic potential of the benzodioxole scaffold.

For example, a study on novel benzodioxol carboxamide derivatives investigated their antidiabetic potential in a streptozotocin-induced diabetic mice model. In these in vivo experiments, administration of a specific derivative, compound IIc, resulted in a significant reduction in blood glucose levels, demonstrating its potential efficacy as an antidiabetic agent. nih.gov

In another line of research, the anti-tumor efficiency of 1,3-benzodioxole derivatives conjugated with arsenicals was evaluated. These fabricated arsenicals were shown to inhibit the thioredoxin system, induce oxidative stress, and initiate apoptosis both in vitro and in vivo. nih.gov The studies in mice indicated that these conjugates were eliminated more slowly and maintained an efficient concentration in the blood for a longer duration compared to the arsenical precursors alone. nih.gov Furthermore, a series of 6-benzyl-1,3-benzodioxole derivatives demonstrated in vivo antitumor activity against various murine models, including P388, L1210, B16, and M5076 cancers. acs.org

The following table summarizes the findings from in vivo studies on these related benzodioxole derivatives.

Interactive Data Table: In Vivo Studies of Benzodioxole Derivatives

| Compound Class | Animal Model | Condition | Key Findings |

|---|---|---|---|

| Benzodioxol Carboxamide Derivatives | Streptozotocin-induced diabetic mice | Diabetes | Compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL. nih.gov |

| 1,3-Benzodioxole-Arsenical Conjugates | Tumor-bearing mice | Cancer | Slower elimination and prolonged effective concentration in blood; induced tumor cell apoptosis. nih.gov |

| 6-Benzyl-1,3-benzodioxole Derivatives | Murine models | P388, L1210, B16, and M5076 tumors | Demonstrated significant in vivo antitumor activity. acs.org |

Structure-Activity Relationship (SAR) Investigations

Specific structure-activity relationship (SAR) investigations for this compound are limited. However, a deductive understanding can be constructed by analyzing SAR studies of related benzodioxole derivatives and nitro-aromatic compounds. The biological activity of this molecule is determined by the interplay of its three key components: the 1,3-benzodioxole ring, the nitro group at position 6, and the carbonitrile group at position 5.

The 1,3-benzodioxole moiety is a common scaffold in various biologically active compounds. SAR studies on different series of benzodioxole derivatives have revealed key structural requirements for activity. For instance, in a series of pyrazole-based inhibitors of meprin α and β, the inclusion of a benzodioxolane structure was explored, indicating the importance of this ring system in modulating enzyme inhibitory activity. nih.gov

The position and electronic nature of the nitro group are critical determinants of the biological activity of nitro-aromatic compounds. researchgate.net The strong electron-withdrawing properties of the nitro group in this compound can significantly influence its interaction with biological targets. SAR studies on nitro-aromatic compounds have shown that factors such as the orientation of the nitro group relative to the aromatic plane can impact mutagenic potency, which is often related to the compound's ability to fit into the active site of enzymes. researchgate.net

The table below presents SAR insights from studies on related benzodioxole compounds.

Interactive Data Table: SAR Insights from Benzodioxole Derivatives

| Compound Series | Target/Activity | Key SAR Findings |

|---|---|---|

| Pyrazole-based inhibitors | Meprin α and β inhibition | The 3,5-diphenylpyrazole (B73989) scaffold showed high inhibitory activity; introduction of a benzodioxolane moiety was a key structural variation explored. nih.gov |

| Schiff base derivatives of 1,3-benzodioxole | Antibacterial activity | A Schiff base derivative showed inhibitory activity against multiple pathogenic strains, including MRSA, with in silico studies suggesting binding to the bacterial FabH enzyme. researchgate.net |

| Benzodioxole carboxamide derivatives | Anticancer activity | Amide-containing benzodioxole derivatives (compounds 2a and 2b) showed more potent anticancer activity against Hep3B, Caco-2, and HeLa cell lines compared to derivatives lacking the amide group. najah.edu |

Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and purification of individual components from a mixture. For a compound such as 6-Nitro-1,3-benzodioxole-5-carbonitrile, various chromatographic methods are applicable, each with its own set of advantages for purity analysis and separation.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of nitroaromatic compounds due to its high resolution and sensitivity. While specific HPLC methods for this compound are not extensively documented in public literature, suitable methods can be inferred from established protocols for similar nitroaromatic compounds, such as those outlined in EPA Method 8330B for nitroaromatics and nitramines. epa.govmtc-usa.comunitedchem.com

A typical HPLC setup for the analysis of this compound would likely involve a reversed-phase column, which is effective for separating moderately polar compounds.

Stationary Phase: A C18 reversed-phase HPLC column is a common choice for the separation of nitroaromatics. epa.gov These columns are packed with silica (B1680970) particles that have been chemically modified with C18 alkyl chains, creating a nonpolar stationary phase.

Mobile Phase: The mobile phase would likely consist of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. epa.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. For instance, a gradient could start with a higher percentage of water and gradually increase the percentage of acetonitrile.

Detection: A UV detector is highly suitable for detecting this compound, as the aromatic ring and the nitro group are strong chromophores that absorb UV light. The detection wavelength would be set to a value where the compound exhibits maximum absorbance to ensure high sensitivity.

Illustrative HPLC Parameters for Nitroaromatic Compound Analysis:

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 reversed-phase, 25 cm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient of Methanol and Water |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC can be employed for purity assessment, provided the compound is sufficiently volatile and does not decompose at the temperatures used in the analysis. The analysis of nitroaromatics by GC is well-established, with methods such as EPA Method 8091 providing guidance. epa.gov

Column: A wide-bore capillary column with a polysiloxane-based stationary phase is often used for the separation of nitroaromatic compounds. researchgate.netresearchgate.net The choice of the stationary phase's polarity will depend on the specific separation requirements.

Injection: A split/splitless injector is typically used. For trace analysis, a splitless injection would be preferred to ensure that the entire sample is transferred to the column, maximizing sensitivity. mdpi.com The injector temperature must be optimized to ensure complete volatilization of the compound without causing thermal degradation.

Carrier Gas: An inert gas such as helium or nitrogen is used as the carrier gas to transport the sample through the column.

Detection: An Electron Capture Detector (ECD) is particularly sensitive to compounds containing electronegative functional groups, such as the nitro group in this compound, making it a highly suitable detector. epa.gov A Nitrogen-Phosphorus Detector (NPD) is another selective detector that would provide a strong response for this nitrogen-containing compound. epa.gov Mass Spectrometry (MS) can also be coupled with GC (GC-MS) to provide both separation and structural information, aiding in the definitive identification of the compound and any impurities. mdpi.comgcms.cz

Representative GC Parameters for Nitroaromatic Analysis:

| Parameter | Typical Value/Condition |

|---|---|

| Column | 30 m x 0.32 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60°C, ramp to 280°C |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Carrier Gas | Helium |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring reaction progress, identifying compounds, and assessing purity. tifr.res.inumass.edu For this compound, TLC can be a valuable tool in a research setting.

Stationary Phase: The most common stationary phase for the TLC of nitroaromatic compounds is silica gel G coated on a glass plate or aluminum foil. epa.govijcps.org The polar nature of the silica gel allows for the separation of compounds based on their polarity.

Mobile Phase: The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a nonpolar solvent and a more polar solvent is typically used. For nitroaromatics, solvent systems such as benzene (B151609)/petroleum ether/methanol have been reported. epa.gov The ratio of the solvents is adjusted to optimize the separation, influencing the retention factor (Rf) values of the compounds.

Visualization: Since this compound is an aromatic compound, it can be visualized under UV light, where it will appear as a dark spot on a fluorescent TLC plate. tifr.res.in This allows for non-destructive detection.

Example TLC System for Aromatic Nitro Compounds:

| Component | Description |

|---|---|

| Stationary Phase | Silica Gel G on glass plate |

| Mobile Phase | Benzene:Petroleum Ether:Methanol (40:30:5 v/v/v) |

| Visualization | UV lamp (254 nm) |

Quantitative Analysis Methods in Research Settings

In a research context, it is often necessary to determine the concentration of this compound in a sample. Both HPLC and GC are well-suited for quantitative analysis.

The fundamental principle of quantitative chromatographic analysis is that the area of the peak produced by a detector is proportional to the amount of the compound passing through it. To determine the concentration of an unknown sample, a calibration curve is first constructed. This is done by preparing a series of standard solutions of the pure compound at known concentrations and analyzing them under the same chromatographic conditions as the unknown sample. A graph of peak area versus concentration is then plotted.

External Standard Method: The concentration of the unknown sample is determined by measuring its peak area and interpolating the concentration from the calibration curve.

Internal Standard Method: In this method, a known amount of a different compound, the internal standard, is added to both the standard solutions and the unknown sample. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to create the calibration curve. This method can compensate for variations in injection volume and detector response.

For both HPLC and GC, it is crucial to ensure that the detector response is linear over the range of concentrations being measured. epa.gov The precision and accuracy of the quantitative method should also be validated to ensure reliable results.

Future Research Directions and Unexplored Potential

Targeted Synthesis of Novel Derivatives with Enhanced Properties

A primary avenue for future research lies in the targeted synthesis of novel derivatives of 6-Nitro-1,3-benzodioxole-5-carbonitrile to achieve enhanced biological or material properties. The existing functional groups—the nitro and cyano moieties—serve as strategic handles for chemical elaboration.

Modification of the Nitro Group: The reduction of the nitro group to an amine is a straightforward transformation that would yield 6-Amino-1,3-benzodioxole-5-carbonitrile. This amino derivative opens up a vast landscape for further functionalization, such as the formation of amides, sulfonamides, or Schiff bases, each introducing different physicochemical properties. For instance, creating a series of carboxamide derivatives could modulate the compound's anticancer activity, as the amide linkage is a key feature in many biologically active molecules. najah.edu

Reactions of the Carbonitrile Group: The carbonitrile group can be hydrolyzed to a carboxylic acid or converted into a tetrazole ring, both of which are important pharmacophores in medicinal chemistry. The synthesis of amino-acyl derivatives, starting from a related benzodioxole acetic acid, has been shown to produce compounds with potential biological activities. researchgate.net A similar strategy could be applied to derivatives of the title compound.

Introduction of New Substituents: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, could be employed to introduce new aryl or heteroaryl substituents onto the benzodioxole core. worldresearchersassociations.com Starting from a brominated precursor, a wide variety of boronic acids can be used to generate a library of derivatives with diverse electronic and steric properties, potentially leading to compounds with enhanced potency in biological assays or novel material characteristics. worldresearchersassociations.com For example, derivatives of 1,3-benzodioxole (B145889) have been synthesized with the aim of developing new anticancer and antioxidant agents. najah.edunih.gov

Research efforts in this area would focus on creating libraries of these new compounds and screening them for a range of activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties, building upon the known biological potential of the broader benzodioxole class. researchgate.networldresearchersassociations.com

Advanced Mechanistic Studies of its Reactions

While the principal reactions of this compound, such as nucleophilic aromatic substitution (SNAr), can be predicted from its structure, detailed mechanistic studies are lacking. The strong electron-withdrawing nature of the nitro and cyano groups makes the aromatic ring highly susceptible to nucleophilic attack.

Future research should focus on elucidating the precise mechanisms of these reactions. It is known that SNAr reactions can proceed through a classical, two-step pathway involving a stable Meisenheimer intermediate, or via a concerted mechanism (cSNAr). nih.govnih.govsemanticscholar.org The preferred pathway is often dependent on the nature of the nucleophile, the leaving group, and the solvent.

Advanced computational and experimental techniques could be employed to investigate these pathways. Density Functional Theory (DFT) calculations can be used to model the reaction coordinates, identify transition states, and determine the activation energies for both stepwise and concerted mechanisms. nih.gov Experimentally, kinetic isotope effect (KIE) studies can provide crucial evidence to distinguish between different mechanistic possibilities. nih.gov Understanding these mechanisms in detail is not only of fundamental academic interest but also crucial for optimizing reaction conditions to improve yields and selectivity in the synthesis of new derivatives.

Exploration of New Applications in Emerging Fields

The current known applications for benzodioxole derivatives are primarily in the pharmaceutical and agrochemical sectors. evitachem.com However, the electronic properties of this compound suggest that its potential may extend to emerging fields such as materials science.

The presence of strong electron-donating (dioxole ring) and electron-withdrawing (nitro, cyano) groups within the same molecule creates a "push-pull" system. Such systems are known to exhibit interesting photophysical properties, including non-linear optical (NLO) behavior. Future studies could involve synthesizing and characterizing the NLO properties of the title compound and its derivatives for potential use in optoelectronic devices.

Furthermore, the ability of the benzodioxole scaffold to be functionalized could allow for its incorporation into larger polymeric structures. This could lead to the development of novel polymers with tailored electronic, thermal, or mechanical properties for advanced material applications.

Sustainable and Scalable Synthetic Approaches

Developing environmentally friendly and efficient synthetic routes is a critical goal in modern chemistry. The current synthesis of this compound likely involves classical nitration and cyanation reactions, which can use harsh reagents and produce significant waste. evitachem.com

Future research should focus on developing "green" and scalable synthetic methods. One promising approach is the use of microwave-assisted synthesis. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of other benzodioxole derivatives, often without the need for toxic organic solvents. tandfonline.comtandfonline.comresearchgate.net Applying this technology to the synthesis of this compound could offer a more sustainable and economical production method. tandfonline.comtandfonline.com The use of solid catalysts, such as polyphosphoric acid, which can also act as the solvent, further enhances the green credentials of such a process. tandfonline.comresearchgate.net

Exploring alternative, less hazardous reagents and developing catalytic cycles that minimize waste would be key objectives. The goal would be to create a synthetic pathway that is not only high-yielding but also adheres to the principles of green chemistry, making the compound more accessible for large-scale research and potential commercialization.

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules. Quantitative Structure-Activity Relationship (QSAR) modeling is a particularly relevant technique for predicting the biological activity or properties of compounds based on their chemical structure.

Future research should leverage QSAR and other computational methods, such as molecular docking, to guide the design of new derivatives of this compound. researchgate.netmdpi.comnih.govherts.ac.uk By building a QSAR model based on a training set of synthesized derivatives and their measured activities, it becomes possible to predict the activity of virtual compounds before they are synthesized. mdpi.comnih.gov

Q & A

Q. What are the key considerations for synthesizing 6-Nitro-1,3-benzodioxole-5-carbonitrile, and how can functionalization steps be optimized?

Synthesis typically involves nitration and cyano-group introduction on a benzodioxole scaffold. Key steps include:

- Nitration regioselectivity : The nitro group's position (e.g., at the 6-position) is critical. Use directing groups or steric effects to control regiochemistry, as seen in related benzodioxole derivatives like 6-amino-1,3-benzodioxole-5-carbonitrile .

- Cyanide introduction : Employ nucleophilic substitution or metal-catalyzed cyanation under inert conditions to avoid side reactions. Safety protocols for handling nitriles (e.g., proper ventilation, PPE) are essential due to toxicity risks .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is recommended, guided by melting point data (mp 58–62°C for analogous fluorinated derivatives) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of nitro-substituted benzodioxoles?